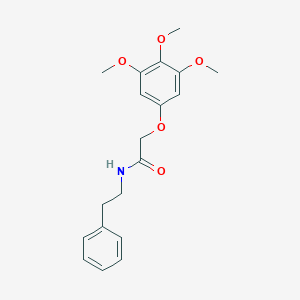
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, also known as PEA-TM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEA-TM belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In recent years, PEA-TM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is not fully understood, but it is thought to act on various systems in the body, including the immune system, nervous system, and endocannabinoid system. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to modulate the activity of endocannabinoid receptors, which are involved in a range of physiological processes such as pain perception and immune function.
生化学的および生理学的効果
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
実験室実験の利点と制限
One of the main advantages of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for research on N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, including investigating its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide and its effects on various systems in the body. Additionally, the development of new analogs of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide may provide further insight into its potential therapeutic properties and may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide involves the reaction of 3,4,5-trimethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide. The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.
特性
CAS番号 |
116876-80-3 |
|---|---|
製品名 |
N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
InChIキー |
HJMHFWWJFHHQHX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2 |
その他のCAS番号 |
116876-80-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



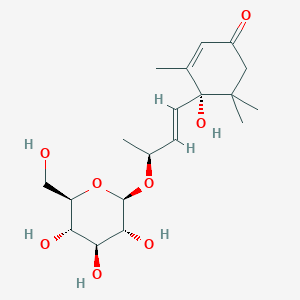
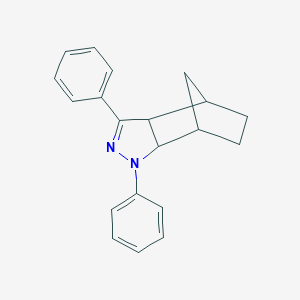
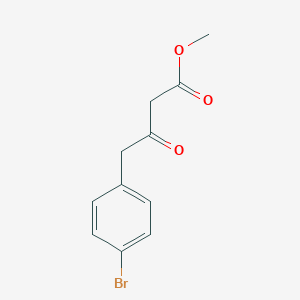
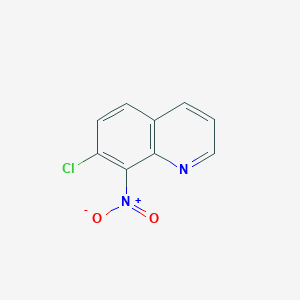
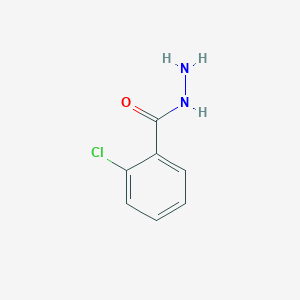
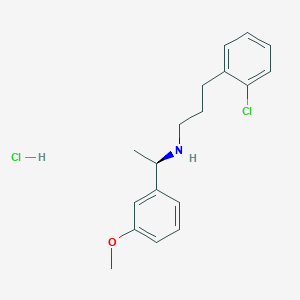
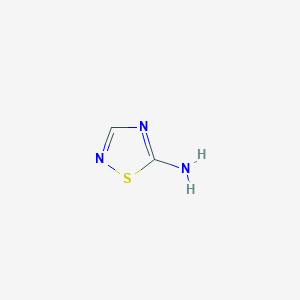
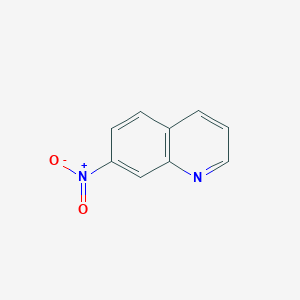
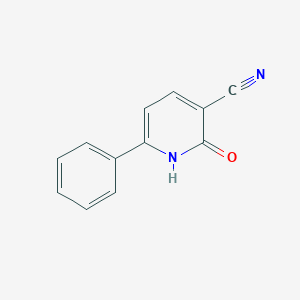
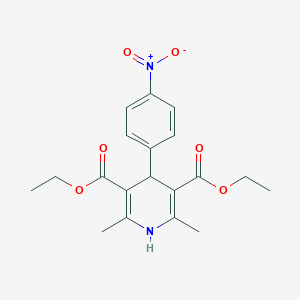
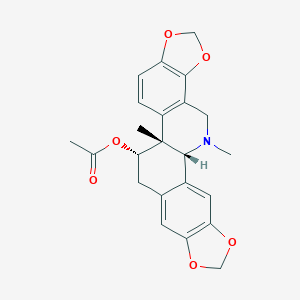
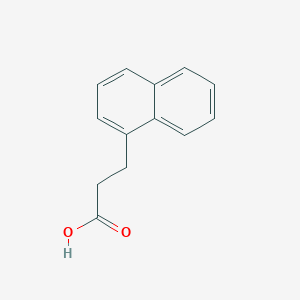
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)